molecular formula C10H15NO3 B13327560 Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate

Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate

Cat. No.: B13327560
M. Wt: 197.23 g/mol
InChI Key: DIVQMHLIKOFBPQ-UHFFFAOYSA-N
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Description

Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate is a bicyclic compound that belongs to the class of azabicyclo compounds. These compounds are known for their unique structural features and diverse biological activities. The compound’s structure includes a bicyclic framework with a nitrogen atom, making it a valuable model for studying various chemical transformations and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate typically involves the Michael reaction of methyl 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates . The reaction conditions often include the use of methanol as a solvent and triethylamine as a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the ease of preparation from accessible and inexpensive starting materials makes it a potential candidate for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carbonyl compounds, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with various molecular targets and pathways. The nitrogen atom in the bicyclic framework can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity . The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group. This structural feature distinguishes it from other similar compounds and contributes to its distinct reactivity and biological activity.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate

InChI

InChI=1S/C10H15NO3/c1-14-9(13)10-4-2-3-7(8(10)12)5-11-6-10/h7,11H,2-6H2,1H3

InChI Key

DIVQMHLIKOFBPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCC(C1=O)CNC2

Origin of Product

United States

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